6-Methyl-2-Pyridinealdoxime O-Phenethyl Ether
CAS No.: 6641-26-5
Cat. No.: VC3215964
Molecular Formula: C23H26N2O2
Molecular Weight: 362.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6641-26-5 |
|---|---|
| Molecular Formula | C23H26N2O2 |
| Molecular Weight | 362.5 g/mol |
| IUPAC Name | 1-ethyl-2-(2-ethylphenoxy)benzene;(NE)-N-[(6-methylpyridin-2-yl)methylidene]hydroxylamine |
| Standard InChI | InChI=1S/C16H18O.C7H8N2O/c1-3-13-9-5-7-11-15(13)17-16-12-8-6-10-14(16)4-2;1-6-3-2-4-7(9-6)5-8-10/h5-12H,3-4H2,1-2H3;2-5,10H,1H3/b;8-5+ |
| Standard InChI Key | MPXLDCFRSKXIDT-ZVQUVPRASA-N |
| Isomeric SMILES | CCC1=CC=CC=C1OC2=CC=CC=C2CC.CC1=NC(=CC=C1)/C=N/O |
| SMILES | CCC1=CC=CC=C1OC2=CC=CC=C2CC.CC1=NC(=CC=C1)C=NO |
| Canonical SMILES | CCC1=CC=CC=C1OC2=CC=CC=C2CC.CC1=NC(=CC=C1)C=NO |
Introduction
Chemical Properties and Structure
Molecular Formula and Weight
6-Methyl-2-Pyridinealdoxime O-Phenethyl Ether is characterized by its defined molecular composition. The compound possesses a molecular formula of C15H16N2O with a corresponding molecular weight of 240.30 g/mol. This molecular structure incorporates nitrogen, oxygen, and carbon atoms arranged in a specific configuration that determines its chemical behavior and reactivity patterns.
Structural Characteristics
The compound features several distinct structural elements that define its chemical identity. According to the IUPAC nomenclature, it is identified as (Z)-1-(6-methylpyridin-2-yl)-N-(2-phenylethoxy)methanimine. The structure can be broken down into three primary components:
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A pyridine ring with a methyl group at the 6-position
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An aldoxime group (C=N-OH derivative) attached to the pyridine at the 2-position
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A phenethyl ether moiety connected to the oxime oxygen
The specific geometric arrangement of these functional groups, particularly the Z-configuration of the C=N bond in the oxime group, contributes significantly to the compound's chemical behavior and potential biological interactions.
Physical Properties
The physical properties of 6-Methyl-2-Pyridinealdoxime O-Phenethyl Ether are determined by its molecular structure and the functional groups present. The compound exists as a solid at room temperature, with specific physical characteristics influenced by the aromatic rings and polar functional groups within its structure. The presence of nitrogen atoms in the pyridine ring and the oxime group provides potential hydrogen bonding sites, while the phenyl ring contributes to π-π stacking interactions in certain environments.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance spectroscopy represents a primary analytical technique for the characterization of 6-Methyl-2-Pyridinealdoxime O-Phenethyl Ether. Both proton (¹H) and carbon (¹³C) NMR provide valuable structural information about the compound:
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¹H NMR reveals the presence of aromatic protons from both the pyridine and phenyl rings, methyl protons, methylene protons from the phenethyl group, and the distinctive signal from the oxime proton
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¹³C NMR confirms the carbon framework, including the characteristic signals for the pyridine carbons, the oxime carbon, and the phenethyl carbons
The specific chemical shifts and coupling patterns in the NMR spectra provide definitive confirmation of the compound's structure and purity.
Mass Spectrometry (MS)
Mass spectrometry serves as another crucial analytical technique for the characterization of 6-Methyl-2-Pyridinealdoxime O-Phenethyl Ether. This method provides:
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Molecular weight confirmation through the molecular ion peak at m/z 240.30
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Fragmentation pattern analysis revealing characteristic fragments, such as those resulting from cleavage of the ether bond or fragmentation of the pyridine ring
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High-resolution mass spectrometry data for precise molecular formula confirmation
The combination of NMR and MS analyses provides comprehensive structural verification of the compound, ensuring its identity and purity for research applications.
Biological Activities and Applications
Medicinal Chemistry Applications
6-Methyl-2-Pyridinealdoxime O-Phenethyl Ether has significant potential in medicinal chemistry research due to its structural features. The compound's unique chemical properties make it valuable for various applications in drug discovery and development. The pyridine-oxime scaffold has been associated with diverse biological activities in similar compounds, potentially including:
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Enzyme inhibition capabilities
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Receptor binding properties
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Metal chelation abilities
These properties position the compound as a potential lead structure for therapeutic development, particularly in areas where pyridine derivatives have shown promise.
Research Applications
Beyond medicinal chemistry, 6-Methyl-2-Pyridinealdoxime O-Phenethyl Ether serves important functions in basic scientific research. The compound is utilized as a tool for understanding biochemical processes and mechanisms. Its specific structural features make it valuable for:
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Structure-activity relationship studies
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Ligand design and development
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Investigation of novel synthetic methodologies
These research applications contribute to the advancement of both chemical and biological sciences, highlighting the compound's significance beyond potential therapeutic applications.
Comparison with Related Compounds
6-Methyl-2-Pyridinealdoxime O-Phenethyl Ether belongs to a broader family of pyridine-based oximes, each with distinct structural features and properties. When comparing this compound with related structures, several key differences and similarities emerge:
Table 1: Comparison of 6-Methyl-2-Pyridinealdoxime O-Phenethyl Ether with Related Compounds
| Property | 6-Methyl-2-Pyridinealdoxime O-Phenethyl Ether | 6-Methyl-2-pyridinecarboxaldehyde O-(3-methylbutyl)oxime |
|---|---|---|
| Molecular Formula | C15H16N2O | C12H18N2O |
| Molecular Weight | 240.30 g/mol | 206.28 g/mol |
| Ether Group | Phenethyl | 3-Methylbutyl |
| IUPAC Name | (Z)-1-(6-methylpyridin-2-yl)-N-(2-phenylethoxy)methanimine | (E)-N-(3-methylbutoxy)-1-(6-methylpyridin-2-yl)methanimine |
| Structural Feature | Contains aromatic phenyl ring in side chain | Contains aliphatic branched side chain |
The structural differences, particularly in the ether substituent, likely influence the compounds' physical properties, lipophilicity, and potential biological interactions. While they share the core pyridine-oxime scaffold, these variations create distinct chemical entities with potentially different applications and activities.
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